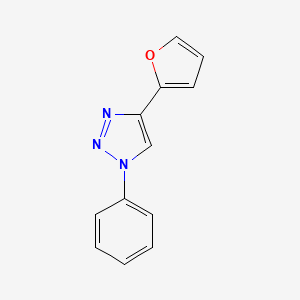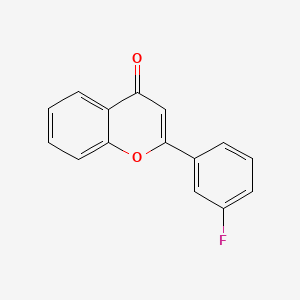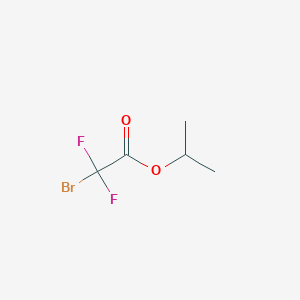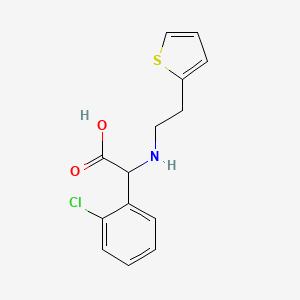
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalimide core substituted with two bromine atoms and a diisopropylphenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide typically involves the reaction of 4,5-dibromo-1,8-naphthalic anhydride with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions produce naphthoquinones or dihydro derivatives, respectively.
Scientific Research Applications
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide exerts its effects involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to form reactive intermediates can lead to the modification of protein structures and functions, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound shares a similar diisopropylphenyl substitution but has a perylene core instead of a naphthalimide core.
2,6-Diisopropylphenyl-Substituted Bismuth Compounds: These compounds feature the same diisopropylphenyl group but are based on bismuth chemistry.
Uniqueness
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and properties
Properties
Molecular Formula |
C24H21Br2NO2 |
|---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
6,7-dibromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H21Br2NO2/c1-12(2)14-6-5-7-15(13(3)4)22(14)27-23(28)16-8-10-18(25)21-19(26)11-9-17(20(16)21)24(27)29/h5-13H,1-4H3 |
InChI Key |
OOFUMCIIZFGRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)Br)Br)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)





![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)

